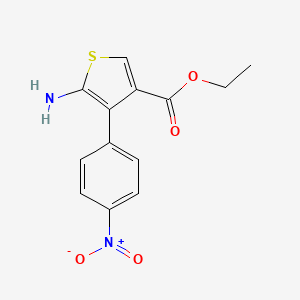![molecular formula C5H9ClO2 B14159919 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol CAS No. 4131-72-0](/img/structure/B14159919.png)
2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol is a chemical compound with the molecular formula C5H9ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorinated allyl group attached to an ethylene glycol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-chloropropene with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_2=\text{CCl}-\text{CH}_3 + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CCl}=\text{CH}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorinated allyl group to a non-chlorinated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of non-chlorinated alcohols.
Substitution: Formation of ethers or other substituted products.
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorinated allyl group, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroprop-2-en-1-yl)oxy]methanol
- 2-[(2-Chloroprop-2-en-1-yl)oxy]propanol
- 2-[(2-Chloroprop-2-en-1-yl)oxy]butanol
Uniqueness
2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol is unique due to its specific structure, which combines a chlorinated allyl group with an ethylene glycol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
4131-72-0 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enoxy)ethanol |
InChI |
InChI=1S/C5H9ClO2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
NRVNMWWAJGAGPX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


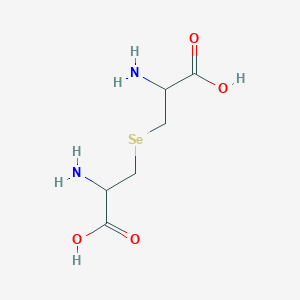
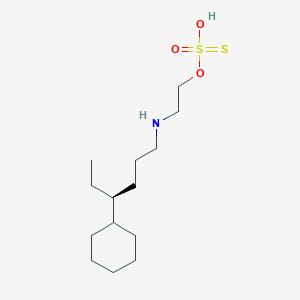
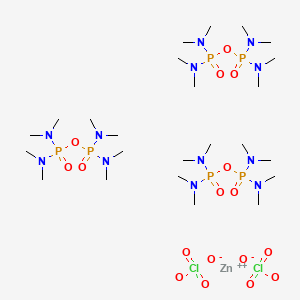
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
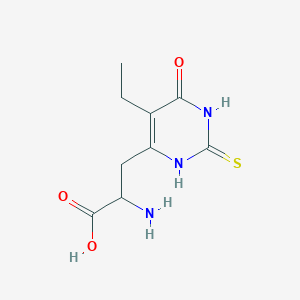
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
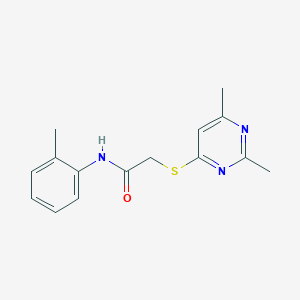
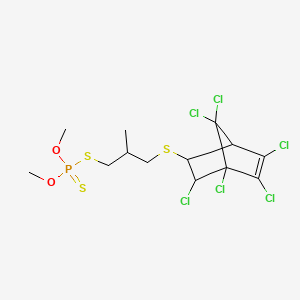


![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
